molecular formula C12H25N B13276787 (Cyclopropylmethyl)(2,4,4-trimethylpentan-2-yl)amine

(Cyclopropylmethyl)(2,4,4-trimethylpentan-2-yl)amine

Cat. No.: B13276787
M. Wt: 183.33 g/mol
InChI Key: YTHSUVSSBMAVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylmethyl)(2,4,4-trimethylpentan-2-yl)amine is an organic compound with the molecular formula C12H25N It is a specialized amine that features a cyclopropylmethyl group and a 2,4,4-trimethylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(2,4,4-trimethylpentan-2-yl)amine typically involves the reaction of cyclopropylmethylamine with 2,4,4-trimethylpentan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(2,4,4-trimethylpentan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

(Cyclopropylmethyl)(2,4,4-trimethylpentan-2-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and drug candidates.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(2,4,4-trimethylpentan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Another compound with a similar structural motif, used in the synthesis of lubricating oils and as an antioxidant.

    4-(Methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: A hindered amine used in organic synthesis and medicinal chemistry.

Uniqueness

(Cyclopropylmethyl)(2,4,4-trimethylpentan-2-yl)amine is unique due to its combination of a cyclopropylmethyl group and a 2,4,4-trimethylpentan-2-yl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C12H25N/c1-11(2,3)9-12(4,5)13-8-10-6-7-10/h10,13H,6-9H2,1-5H3

InChI Key

YTHSUVSSBMAVOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.